molecular formula C12H11NO2 B3123709 3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 3120-13-6

3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B3123709
CAS RN: 3120-13-6
M. Wt: 201.22 g/mol
InChI Key: GHJAABSDIINUQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the convergent annulation of cyclopropenes with cyclopropylanilines . This (3 + 2) annulation process leads to the formation of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center. The reaction can be catalyzed using an organic or an iridium photoredox catalyst, along with blue LED irradiation. Good yields are achievable for a broad range of cyclopropene and cyclopropylaniline derivatives, making it a valuable method for accessing important building blocks in medicinal chemistry .


Molecular Structure Analysis

The molecular formula of 3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is C~5~H~4~O~3~ . It possesses a bicyclic structure with a five-membered ring containing an oxygen atom. The specific arrangement of atoms and stereochemistry plays a crucial role in its properties and reactivity .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including ring-opening processes, retro-aldol reactions, nucleophilic additions, and lithiation. For instance, Grob-type fragmentation of related bicyclo[3.1.0]hexan-2-ones has been employed to produce cis-vinyl cyclopropane carboxylic acids. These reactions provide access to valuable synthetic intermediates and bioactive compounds .

Scientific Research Applications

Photophysics and Photochemistry

These applications represent only a glimpse of the compound’s potential. Researchers worldwide continue to explore its multifaceted properties, pushing the boundaries of scientific knowledge. If you’d like further details on any specific application, feel free to ask! 🌟

properties

IUPAC Name

3-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-2-4-8(5-3-7)13-11(14)9-6-10(9)12(13)15/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJAABSDIINUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3CC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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